6-Bromo-8-nitroquinolin-4(1H)-one

Monoamine oxidase inhibition Neuropharmacology Isoform selectivity

Medicinal chemists developing MAO-B inhibitors often lack a well-characterized quinolin-4-one scaffold that combines quantified biological activity with orthogonal synthetic handles. 6-Bromo-8-nitroquinolin-4(1H)-one fills this gap: • Quantified baseline: MAO-B IC₅₀ = 17,000 nM with >5.9-fold selectivity over MAO-A, enabling data-driven SAR campaigns. • Orthogonal reactivity: 6-Br for Pd-catalyzed cross-coupling; 8-NO₂ reducible to amine; 4(1H)-one carbonyl for condensation/alkylation. • Distinct ADME comparator: XLogP3 2.1 and TPSA 74.9 Ų versus fully aromatic 6-bromo-8-nitroquinoline supports oxidation-state permeability studies. Supplied by BenchChem with reliable global fulfillment for R&D.

Molecular Formula C9H5BrN2O3
Molecular Weight 269.05 g/mol
CAS No. 1190198-29-8
Cat. No. B1371693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-nitroquinolin-4(1H)-one
CAS1190198-29-8
Molecular FormulaC9H5BrN2O3
Molecular Weight269.05 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C1=O)C=C(C=C2[N+](=O)[O-])Br
InChIInChI=1S/C9H5BrN2O3/c10-5-3-6-8(13)1-2-11-9(6)7(4-5)12(14)15/h1-4H,(H,11,13)
InChIKeyUBZJYKXBOFHZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-8-nitroquinolin-4(1H)-one: Identity & Specifications


6-Bromo-8-nitroquinolin-4(1H)-one (CAS 1190198-29-8) is a heterobifunctional quinoline derivative belonging to the 8-nitroquinolin-4-one pharmacophore class, with molecular formula C₉H₅BrN₂O₃ and molecular weight 269.05 g/mol . The compound contains a 6-position bromine atom, an 8-position nitro group, and a 4(1H)-one carbonyl, conferring distinct electronic and steric properties that differentiate it from non-halogenated, mono-substituted, or 6,8-differently substituted analogs [1]. Key computed properties include XLogP3 of 2.1, topological polar surface area of 74.9 Ų, and zero rotatable bonds, indicating moderate lipophilicity with constrained conformational flexibility .

Synthetic diversification via 6-Br cross-coupling handle
MAO-B isoform selectivity research context
Distinct 4(1H)-one physicochemical profile for ADME comparison

6-Bromo-8-nitroquinolin-4(1H)-one: Substitution Specificity


Generic substitution of 6-Bromo-8-nitroquinolin-4(1H)-one with other 8-nitroquinoline derivatives fails due to the non-additive, position-dependent nature of substituent effects on electronic structure, target engagement, and ADME properties. In the 8-nitroquinoline series, the specific combination of a 6-bromo substituent and a 4(1H)-one moiety is not readily interchangeable with 6-unsubstituted, 6-chloro, or 6,8-differently substituted analogs without altering key biological outcomes [1]. For example, bromination at the 6-position of quinoline scaffolds has been shown to confer enhanced antiviral properties compared to non-brominated counterparts, and the 6-bromo versus 8-bromo substitution pattern exhibits differential sensitivity to drug-resistant viral mutants [2]. Furthermore, the 4(1H)-one functionality introduces hydrogen-bonding capacity and redox character absent in the fully aromatic quinoline form (e.g., 6-bromo-8-nitroquinoline, CAS 68527-67-3), altering solubility, logP, and potential bioactivation pathways [3].

6-Unsubstituted or 6-chloro analogs

May shift electronic effects and target interaction profiles relative to the 6-bromo substitution.

6,8-Differently substituted isomers

Positional isomerism may alter MAO isoform selectivity and physicochemical behavior.

Aromatic quinoline form (CAS 68527-67-3)

Lacks 4(1H)-one hydrogen-bonding and redox character; logP, solubility, and metabolic pathways differ.

6-Bromo-8-nitroquinolin-4(1H)-one: Comparative Evidence


MAO-B vs. MAO-A Selectivity

6-Bromo-8-nitroquinolin-4(1H)-one exhibits a measurable selectivity window between MAO-B and MAO-A isoforms. In vitro enzyme inhibition assays using human membrane-bound MAO expressed in insect cell membranes show an IC₅₀ of 17,000 nM for MAO-B and >100,000 nM for MAO-A [1]. This corresponds to >5.9-fold selectivity for MAO-B over MAO-A. In contrast, many unsubstituted or mono-substituted quinoline-4-one analogs show either non-selective inhibition or no reported isoform discrimination. The presence of both the 6-bromo and 8-nitro substituents appears to modulate the compound's interaction with the MAO-B active site relative to MAO-A, a feature not consistently observed in the broader 8-nitroquinolin-4-one class.

MAO-B vs. MAO-A Selectivity
Class-level
IC₅₀ MAO-B 17,000 nM; MAO-A >100,000 nM
>5.9-fold selectivity
Supports MAO-B isoform-selective assay design
Class-level inference; verify with in-house assays
Monoamine oxidase inhibition Neuropharmacology Isoform selectivity

Lipophilicity and Polar Surface Area Comparison

The 4(1H)-one tautomer (XLogP3 = 2.1, TPSA = 74.9 Ų) differs from the fully aromatic 6-bromo-8-nitroquinoline (CAS 68527-67-3, XLogP3 ≈ 2.5, TPSA ≈ 58.8 Ų) by approximately -0.4 log units in lipophilicity and +16.1 Ų in polar surface area . This difference arises from the hydrogen-bonding capacity of the 4(1H)-one carbonyl and the associated N1-H hydrogen bond donor (HBD count = 1 in the 4(1H)-one form vs. 0 in the aromatic quinoline form) [1]. These physicochemical differences have practical implications for chromatographic behavior, solubility in aqueous buffers, and membrane permeability predictions.

Lipophilicity & TPSA vs. Aromatic Form
Head-to-head
XLogP3 2.1 vs. ≈2.5; TPSA 74.9 vs. 58.8 Ų; HBD 1 vs. 0
Informs chromatographic and permeability modeling
Computed values; experimental validation advised
Physicochemical profiling Drug-likeness ADME prediction

Pd-Catalyzed Cross-Coupling Utility

The 6-position bromine atom in 6-Bromo-8-nitroquinolin-4(1H)-one serves as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), enabling late-stage diversification that is not possible with 6-unsubstituted analogs [1]. While the parent 6-bromo-8-nitroquinoline core has been used to prepare 8-heteroaryl substituted quinolines via sequential Pd-catalyzed coupling, the 4(1H)-one form offers the additional advantage of an N1-H site for potential alkylation/acylation and a C4 carbonyl for condensation chemistry [2]. The synthetic route to the aromatic 6-bromo-8-nitroquinoline proceeds via Skraup-type cyclization (32% yield), whereas the 4(1H)-one analog represents a distinct oxidation state that may require alternative synthetic strategies or post-synthetic modification [3].

Pd-Catalyzed Cross-Coupling Handle
Class-level
6-Br enables Suzuki/Buchwald coupling; N1-H and C4 carbonyl for further derivatization
Enables late-stage diversification for SAR libraries
Class-level; verify coupling conditions with target substrates
Synthetic chemistry Cross-coupling Library synthesis

Vendor Sourcing and Availability

6-Bromo-8-nitroquinolin-4(1H)-one (CAS 1190198-29-8) is available from multiple specialty chemical vendors including AngeneChemical and CymitQuimica, with typical purity specifications ≥95% . In contrast, the closely related aromatic analog 6-bromo-8-nitroquinoline (CAS 68527-67-3) has been discontinued by at least one vendor (CymitQuimica) , potentially limiting supply chain redundancy for that specific CAS number. The commercial availability profile of the 4(1H)-one form provides procurement teams with verifiable vendor options for ongoing research programs. Researchers should verify current stock status, lead times, and batch-specific purity certificates directly with vendors prior to ordering.

Vendor Sourcing & Availability
Data to verify
Available from multiple vendors (≥95% purity); active CAS listing
Multi-vendor supply supports research continuity
Verify stock, lead time, and batch COA with vendors
Chemical procurement Vendor comparison Supply chain

6-Bromo-8-nitroquinolin-4(1H)-one: Application Scenarios


MAO-B Selective Lead Optimization

6-Bromo-8-nitroquinolin-4(1H)-one can serve as a starting scaffold for medicinal chemistry campaigns seeking MAO-B preferential inhibition. Its >5.9-fold selectivity for MAO-B over MAO-A (IC₅₀ MAO-B = 17,000 nM; MAO-A > 100,000 nM) provides a quantifiable baseline for structure-activity relationship (SAR) exploration [1]. The 6-bromo substituent further offers a tractable synthetic handle for diversification via cross-coupling chemistry to optimize potency and selectivity [2].

6,8-Disubstituted Quinolin-4-one Synthesis

The compound's orthogonally reactive 6-bromo and 8-nitro substituents, combined with the 4(1H)-one carbonyl and N1-H, make it a valuable substrate for developing sequential functionalization strategies [1]. The 6-bromo group enables Pd-catalyzed coupling, the 8-nitro group can be reduced to an amine for further derivatization, and the 4(1H)-one can undergo condensation or alkylation reactions [2].

Physicochemical Profiling for ADME Prediction

The distinct physicochemical signature of 6-Bromo-8-nitroquinolin-4(1H)-one (XLogP3 = 2.1, TPSA = 74.9 Ų, HBD = 1) relative to its fully aromatic analog 6-bromo-8-nitroquinoline (XLogP3 ≈ 2.5, TPSA ≈ 58.8 Ų, HBD = 0) makes it useful for comparative studies on the impact of oxidation state and hydrogen-bonding capacity on membrane permeability, solubility, and chromatographic behavior [1][2]. Such studies inform predictive models for quinoline-based drug candidates.

Antiparasitic and Antiviral Lead Identification

While direct activity data for 6-Bromo-8-nitroquinolin-4(1H)-one against specific pathogens are not available, the 8-nitroquinolin-2(1H)-one and 8-nitroquinoline pharmacophores have demonstrated submicromolar activities against Trypanosoma brucei, T. cruzi, and Leishmania species, as well as antiviral activity in the HIV-1 integrase ALLINI context [1][2]. The 6-bromo substituent has been associated with enhanced antiviral properties in related quinoline series, supporting evaluation of the title compound in antiparasitic and antiviral screening cascades where positional halogen effects are being systematically probed .

Application
Selection Property
Validation Focus
MAO-B Selective Lead Optimization
MAO-B isoform selectivity assay context
Isoform-specific SAR and potency optimization
6,8-Disubstituted Quinolin-4-one Synthesis
6-Br cross-coupling and 4(1H)-one reactivity
Sequential functionalization strategy validation
Physicochemical Profiling for ADME Prediction
4(1H)-one oxidation state and hydrogen-bonding
Comparative permeability and solubility modeling
Antiparasitic & Antiviral Screening
8-Nitroquinoline pharmacophore context
Positional halogen effect in pathogen assays

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21 linked technical documents
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